(2Z)-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(piperidin-1-yl)propanenitrile
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Overview
Description
3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE is a complex organic compound that features an indole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a piperidine-containing compound under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the yield and selectivity of the reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-OXO-2-(2Z)-2-PENTEN-1-YL-CYCLOPENTANEACETIC ACID: This compound shares a similar oxo-indole structure but differs in its side chains and functional groups.
(3Z)-2-OXO-3-(4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID: Another compound with a similar indole core but different substituents.
Uniqueness
3-OXO-2-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-3-(PIPERIDIN-1-YL)PROPANENITRILE is unique due to its specific combination of an indole core with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
(2Z)-3-oxo-2-(2-oxo-1H-indol-3-ylidene)-3-piperidin-1-ylpropanenitrile |
InChI |
InChI=1S/C16H15N3O2/c17-10-12(16(21)19-8-4-1-5-9-19)14-11-6-2-3-7-13(11)18-15(14)20/h2-3,6-7H,1,4-5,8-9H2,(H,18,20)/b14-12- |
InChI Key |
KZJMQPDUBIICOY-OWBHPGMISA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/C#N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N |
Origin of Product |
United States |
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